molecular formula C7H12N2O2 B3352808 1-Azabicyclo(2.2.2)octane, 4-nitro- CAS No. 51069-42-2

1-Azabicyclo(2.2.2)octane, 4-nitro-

Cat. No.: B3352808
CAS No.: 51069-42-2
M. Wt: 156.18 g/mol
InChI Key: PIFGZPBLAQZHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo(2.2.2)octane, 4-nitro- is a bicyclic nitrogen-containing compound with the molecular formula C7H12N2O2. This compound is characterized by a bicyclic structure where a nitrogen atom is incorporated into the ring system, and a nitro group is attached to the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies .

Preparation Methods

1-Azabicyclo(2.2.2)octane, 4-nitro- can be synthesized through several methods. One common synthetic route involves the intramolecular dehydration reaction of 4-(2-hydroxyethyl)piperidine in the presence of a solid acidic catalyst such as CNM-3. This reaction is typically carried out at high temperatures (around 425°C) for several hours, resulting in a yield of up to 84.3% . Industrial production methods often involve similar dehydration reactions, optimized for higher yields and scalability.

Chemical Reactions Analysis

1-Azabicyclo(2.2.2)octane, 4-nitro- undergoes various chemical reactions, including:

Scientific Research Applications

1-Azabicyclo(2.2.2)octane, 4-nitro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly as intermediates in the synthesis of pharmaceuticals.

    Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Azabicyclo(2.2.2)octane, 4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The bicyclic structure of the compound allows it to fit into specific binding sites on enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

1-Azabicyclo(2.2.2)octane, 4-nitro- can be compared with other similar compounds such as:

The uniqueness of 1-Azabicyclo(2.2.2)octane, 4-nitro- lies in its specific structure and the presence of the nitro group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-nitro-1-azabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-9(11)7-1-4-8(5-2-7)6-3-7/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFGZPBLAQZHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199071
Record name 1-Azabicyclo(2.2.2)octane, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51069-42-2
Record name 1-Azabicyclo(2.2.2)octane, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051069422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azabicyclo(2.2.2)octane, 4-nitro-
Reactant of Route 2
1-Azabicyclo(2.2.2)octane, 4-nitro-
Reactant of Route 3
1-Azabicyclo(2.2.2)octane, 4-nitro-
Reactant of Route 4
1-Azabicyclo(2.2.2)octane, 4-nitro-
Reactant of Route 5
1-Azabicyclo(2.2.2)octane, 4-nitro-
Reactant of Route 6
1-Azabicyclo(2.2.2)octane, 4-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.